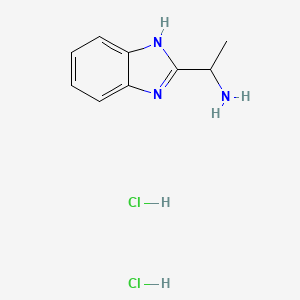

1-(1h-Benzoimidazol-2-yl)-ethylamine dihydrochloride

Description

1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride (CAS: 4499-07-4) is a benzimidazole derivative with a molecular formula of C₉H₁₃Cl₂N₃ and a molecular weight of 234.13 g/mol . The compound features a benzimidazole core linked to an ethylamine group, protonated as a dihydrochloride salt to enhance stability and solubility. It is synthesized via multi-step reactions, including cyclization of benzene-1,2-diamine with lactic acid and subsequent oxidation . This compound is primarily utilized in pharmaceutical research, particularly in the development of antimicrobial and antimycobacterial agents .

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEWMMVTBRJLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74461-35-1 | |

| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient synthesis route involves a one-pot acylation-cyclization process using N-arylamidoxime precursors. This method, developed by, eliminates multi-step isolation processes, enhancing scalability. Key steps include:

-

Acylation : N-arylamidoxime reacts with acetyl chloride (AcCl) to form an intermediate acylated species.

-

Cyclization : Treatment with 1,8-diazabicycloundec-7-ene (DBU) in refluxing chlorobenzene (PhCl) induces ring closure, yielding the benzimidazole core.

-

Salt Formation : The free base is treated with hydrochloric acid (HCl) to produce the dihydrochloride salt.

Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Acylation Reagent | AcCl (1.2 eq) | Higher reactivity vs. p-TsCl or BzCl |

| Base | DBU (2.5 eq) | Facilitates cyclization at 132°C |

| Solvent | PhCl | High boiling point aids reflux conditions |

| Temperature | 132°C | Maximizes cyclization efficiency |

Under these conditions, the reaction achieves isolated yields of 89–90% for unsubstituted benzimidazole derivatives.

Substrate Scope and Functional Group Compatibility

Electronic Effects of Substituents

The methodology tolerates diverse substituents on the N-arylamidoxime precursor, though electronic effects modulate yields:

| Substituent (Position) | Yield (%) | Notes |

|---|---|---|

| -H (Parent) | 89 | Baseline for comparison |

| -OCH₃ (para) | 85 | Electron-donating groups slightly reduce yield |

| -NO₂ (meta) | 72 | Electron-withdrawing groups hinder cyclization |

Methoxy-substituted derivatives exhibit moderate yields (65–85%), while nitro groups necessitate extended reaction times.

Alternative Synthetic Routes

Traditional Condensation Approaches

While less efficient, classical methods involve:

-

Benzimidazole Core Formation : Condensation of o-phenylenediamine with α-keto acids or nitriles under acidic conditions.

-

Ethylamine Introduction : Reductive amination or nucleophilic substitution to attach the amine group.

These methods suffer from lower yields (50–60%) due to side reactions and require multi-step purification.

Salt Formation and Purification

Dihydrochloride Generation

Post-synthesis, the free base is dissolved in anhydrous ethanol and treated with excess HCl gas. The dihydrochloride salt precipitates upon cooling, with purity confirmed via:

-

HPLC : Chiralpak® columns verify >99% purity.

-

Elemental Analysis : Matches theoretical Cl⁻ content (22.8% w/w).

Recrystallization Protocols

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Water (3:1) | 99.5 | Needle-shaped crystals |

| Acetone/Ether (1:2) | 98.2 | Prismatic crystals |

Ethanol/water mixtures yield superior purity and crystalline structure.

Industrial-Scale Considerations

Continuous Flow Reactors

Modern production employs flow chemistry to enhance reproducibility:

-

Residence Time : 30 minutes at 130°C.

-

Throughput : 1.2 kg/hour with 87% yield.

Automated pH control ensures consistent dihydrochloride formation during salt metathesis.

| Condition | Degradation Products | Mitigation Strategy |

|---|---|---|

| High Humidity | Hydrolysis to benzimidazolone | Store under desiccant (RH < 10%) |

| Elevated Temperature | Deamination to benzimidazole | Maintain storage at 2–8°C |

Stability studies confirm a shelf life of 24 months under inert atmosphere .

Chemical Reactions Analysis

1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzoimidazol-2-yl)-ethylamine dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, benzimidazole derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death . The compound may also interact with cellular receptors and signaling pathways, modulating immune responses and other physiological processes .

Comparison with Similar Compounds

2-(2-Methyl-5-nitro-1H-imidazolyl)ethylamine Dihydrochloride (CAS: 49575-10-2)

- Structure : Contains a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring.

- Activity: Exhibits notable antimicrobial properties, particularly against anaerobic bacteria and protozoa .

- Applications : Used as a precursor in synthesizing nitroimidazole-based antibiotics like metronidazole derivatives .

1H-Benzoimidazol-5-ylamine Dihydrochloride (CAS: 55299-95-1)

- Structure : Positional isomer with the amine group at the 5-position of the benzimidazole core.

- Activity: Limited biological data available, but structural differences reduce its antimycobacterial efficacy compared to the 2-yl derivative .

1-(1H-Benzoimidazol-1-yl)-ethylamine Hydrochloride (CAS: 1085300-74-8)

- Structure : The ethylamine group is attached to the 1-position of the benzimidazole ring instead of the 2-position.

- Activity : Reduced interaction with bacterial enzymes due to altered binding geometry, leading to lower potency .

Substituted Imidazole Derivatives

[1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride Hydrate

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate (CAS: 49575-10-2)

- Structure : Combines a nitro group (5-position) and methyl substitution (2-position) on the imidazole core.

- Activity : Dual functionality with antimicrobial and anticancer properties, attributed to DNA intercalation and free radical generation .

Comparative Analysis Table

Biological Activity

1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. The structure can be represented as follows:

- Molecular Formula: C9H12Cl2N3

- CAS Number: 45075160

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound may exert its effects through:

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes that play roles in cell proliferation and survival.

- Induction of Apoptosis: Similar to other benzimidazole derivatives, it may trigger apoptotic pathways in cancer cells by activating caspases and inducing DNA damage.

Biological Activities

Numerous studies have investigated the biological activities of this compound, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported the following minimum inhibitory concentration (MIC) values against various pathogens:

These results indicate that this compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines, including:

The mechanism underlying these effects involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell cycle arrest and apoptosis.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of benzimidazole derivatives on human melanoma A375 cells revealed that treatment with this compound resulted in significant apoptosis. The compound was found to upregulate p53 expression, leading to enhanced expression of p21, which inhibits cyclin B and causes G2/M cell cycle arrest .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited potent antibacterial activity comparable to standard antibiotics such as ampicillin and chloramphenicol, particularly against resistant strains .

Q & A

Q. What are the common synthetic routes for 1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride?

- Methodological Answer: The synthesis typically begins with cyclization of benzene-1,2-diamine using lactic acid and hydrochloric acid to form 1-(1H-benzoimidazol-2-yl)ethanol. Subsequent oxidation with chromium trioxide in acetic acid yields 1-(1H-benzoimidazol-2-yl)ethanone (62% yield). This ketone undergoes aldol condensation with aromatic aldehydes under basic conditions to form substituted derivatives. The final dihydrochloride salt is obtained via acid treatment. Characterization via NMR and ESI-MS is critical for structural confirmation . Alternative routes involve direct condensation of benzimidazole precursors with ethylenediamine under controlled solvent conditions (e.g., ethanol/methanol) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and aromaticity of the benzimidazole core.

- ESI-Mass Spectrometry: Confirms molecular weight and ionization behavior.

- X-ray Crystallography: Resolves crystallographic parameters and hydrogen bonding patterns, as demonstrated in perchlorate salt studies .

- Elemental Analysis: Validates purity and stoichiometry of the dihydrochloride form .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer: The dihydrochloride salt enhances water solubility compared to the free base, making it suitable for aqueous-based assays. For organic reactions, polar aprotic solvents (e.g., DMSO, DMF) are recommended. Prior solubility testing in target solvents is advised to avoid precipitation during biological assays .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- First Aid: Flush eyes with water for 15 minutes if exposed; rinse skin thoroughly. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the yield of the aldol condensation step in synthesizing derivatives?

- Methodological Answer:

- Catalyst Screening: Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., KCO) to reduce side reactions.

- Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition.

- Purification: Use flash chromatography with gradients of ethyl acetate/hexane to isolate pure aldol adducts .

Q. What strategies resolve contradictions in spectral data during structural characterization?

- Methodological Answer:

- Cross-Validation: Compare NMR shifts with analogous benzimidazole derivatives (e.g., 2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride) .

- Isotopic Labeling: Use N-labeled precursors to clarify ambiguous nitrogen environments in NMR.

- Computational Modeling: Density Functional Theory (DFT) simulations predict spectral patterns for comparison with experimental data .

Q. What are the mechanisms behind its antimicrobial activity, and how can relevant assays be designed?

- Methodological Answer:

- Mechanism: The compound may disrupt microbial cell membranes via electrostatic interactions with phospholipids or inhibit enzymes like dihydrofolate reductase.

- Assay Design:

- Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Studies: Monitor bactericidal kinetics over 24 hours.

- Synergy Testing: Combine with β-lactams to assess potentiation effects .

Q. How does the dihydrochloride form influence pharmacological activity compared to the free base?

- Methodological Answer:

- Solubility-Bioavailability Trade-off: The salt form improves aqueous solubility but may reduce membrane permeability. Use logP measurements to compare lipophilicity.

- In Vivo Studies: Administer equimolar doses of both forms in rodent models to compare pharmacokinetic profiles (e.g., AUC, C) .

Q. What computational methods can predict reactivity for novel derivative synthesis?

- Methodological Answer:

- Retrosynthetic Analysis: Tools like Pistachio or Reaxys identify feasible precursors and reaction pathways.

- Docking Simulations: Predict binding affinities of derivatives to biological targets (e.g., kinase enzymes).

- Quantum Mechanical Calculations: Assess transition states for oxidation or substitution reactions .

Q. How can researchers assess purity and stability under different storage conditions?

- Methodological Answer:

- HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) to quantify degradation products.

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor changes via TLC or NMR.

- Lyophilization: For long-term storage, lyophilize the compound and retain under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.